molecular formula C9H15N B3332371 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] CAS No. 890151-81-2

8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]

Cat. No. B3332371
CAS RN: 890151-81-2
M. Wt: 137.22
InChI Key: AFDYRYDHPRQWLZ-UHFFFAOYSA-N
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Description

“8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]” is a chemical compound with the CAS Number: 2031260-37-2 . It has a molecular weight of 173.69 . The IUPAC name for this compound is (1R,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H15N.ClH/c1-2-8-6-9(3-4-9)5-7(1)10-8;/h7-8,10H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives: The synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones involves reacting N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines. This process forms amino alcohols converted into N-chloroacetyl derivatives, which are then cyclized (Mandzhulo et al., 2016).
  • Molecular Structure Analysis: X-ray diffraction studies have been conducted on compounds like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione, revealing their crystalline structures and conformations (Manjunath et al., 2011).

Biological Activity and Applications

  • Anti-tumor and Anti-angiogenic Properties: Novel hydantoin derivatives of azaspiro bicyclic compounds have shown significant anti-proliferative activity against human ovarian cancer and murine osteosarcoma cells. They also demonstrate potential angioinhibitory effects by inhibiting VEGF secretion (Basappa et al., 2009).
  • Anticancer Effects in Leukemia: Specific spirohydantoin compounds have been studied for their anticancer properties, especially in inducing apoptosis in leukemic cells via mitochondrial pathways (Kavitha et al., 2009).

Drug Discovery and Chemical Synthesis

  • Drug Discovery Scaffolds: Azaspirocycles, including 8-azabicyclo[3.2.1]octane derivatives, have been synthesized for use as scaffolds in drug discovery, demonstrating relevance for chemistry-driven initiatives (Wipf et al., 2004)2. Synthesis of Tropane Alkaloids: Research has focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, crucial for synthesizing tropane alkaloids with a range of biological activities (Rodríguez et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for the research and application of “8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]” are not explicitly mentioned in the search results. Given its structural similarity to tropane alkaloids , it could potentially be used in research related to these compounds.

properties

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-8-6-9(3-4-9)5-7(1)10-8/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDYRYDHPRQWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC3)CC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Reactant of Route 2
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Reactant of Route 3
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Reactant of Route 4
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Reactant of Route 5
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Reactant of Route 6
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]

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